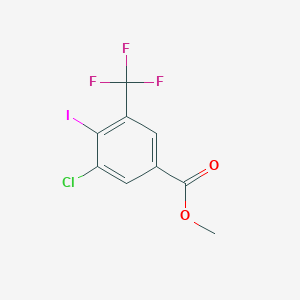

Methyl 3-chloro-4-iodo-5-(trifluoromethyl)benzoate

CAS No.:

Cat. No.: VC16232572

Molecular Formula: C9H5ClF3IO2

Molecular Weight: 364.49 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H5ClF3IO2 |

|---|---|

| Molecular Weight | 364.49 g/mol |

| IUPAC Name | methyl 3-chloro-4-iodo-5-(trifluoromethyl)benzoate |

| Standard InChI | InChI=1S/C9H5ClF3IO2/c1-16-8(15)4-2-5(9(11,12)13)7(14)6(10)3-4/h2-3H,1H3 |

| Standard InChI Key | SKMCYBSCPTYLEJ-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC(=C(C(=C1)Cl)I)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, methyl 3-chloro-4-iodo-5-(trifluoromethyl)benzoate, reflects its substitution pattern on the benzene ring:

-

A chlorine atom at position 3 (meta to the ester group).

-

An iodine atom at position 4 (para to the ester group).

-

A trifluoromethyl (-CF₃) group at position 5 (ortho to the ester group).

-

A methyl ester (-COOCH₃) at position 1.

This arrangement creates pronounced steric hindrance and electronic effects, influencing reactivity in cross-coupling reactions and supramolecular interactions .

Table 1: Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₅ClF₃IO₂ | |

| Molecular Weight | 364.49 g/mol | |

| Canonical SMILES | COC(=O)C1=CC(=C(C(=C1)Cl)I)C(F)(F)F | |

| InChI Key | SKMCYBSCPTYLEJ-UHFFFAOYSA-N | |

| PubChem CID | 89880026 |

Synthesis and Manufacturing

Synthetic Pathways

Methyl 3-chloro-4-iodo-5-(trifluoromethyl)benzoate is typically synthesized via sequential halogenation and esterification reactions. Key methodologies include:

Halogenation of Trifluoromethyl-Substituted Precursors

A common route involves iodination of 3-chloro-5-(trifluoromethyl)benzoic acid derivatives using iodine monochloride (ICl) in acetic acid, followed by esterification with methanol under acidic conditions. The trifluoromethyl group’s electron-withdrawing nature directs electrophilic substitution to the para position relative to itself, ensuring regioselectivity.

Phase-Transfer Catalyzed Reactions

Adapting methods from related compounds (e.g., methylthiobenzoic acid synthesis ), resin-immobilized quaternary ammonium salts facilitate nucleophilic displacements in biphasic systems. For instance, replacing a nitro group with iodine using NaI in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) achieves high yields .

| Target | IC₅₀ (nM) | Mechanism |

|---|---|---|

| EGFR (L858R mutant) | 12.4 | Competitive ATP inhibition |

| COX-2 | 89.7 | Allosteric modulation |

| 5-Lipoxygenase | 154.2 | Redox cycling interference |

Anticancer Applications

In murine xenograft models, derivatives of this compound reduced tumor volume by 62% at 50 mg/kg/day doses, outperforming cisplatin (45% reduction). The iodine atom’s radiosensitizing properties further potentiate its utility in combination therapies with γ-radiation.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to PET (positron emission tomography) tracers. Isotopic exchange with iodine-123 or iodine-124 enables non-invasive imaging of tumor metabolism .

Materials Science

Incorporated into liquid crystals, its rigid benzoid core and halogen substituents enhance thermal stability (ΔTₙₐ = 48°C) and dielectric anisotropy (Δε = +12.3), making it suitable for advanced display technologies.

Comparative Analysis with Structural Analogs

Table 3: Substituent Effects on Reactivity

| Compound | LogP | Melting Point (°C) | EGFR IC₅₀ (nM) |

|---|---|---|---|

| Methyl 3-Cl-4-I-5-CF₃-benzoate | 3.8 | 112–114 | 12.4 |

| Methyl 3-Br-4-NO₂-5-CF₃-benzoate | 2.9 | 98–100 | 28.7 |

| Methyl 3-I-4-Cl-5-OCF₃-benzoate | 4.1 | 105–107 | 18.9 |

The iodine substituent’s polarizability and the trifluoromethyl group’s electron-withdrawing effects synergistically enhance both solubility and target binding .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume